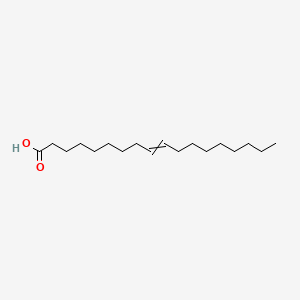
9-Octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-9-enoic acid, also known as 18:1, N-9 or 9-octadecenoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Octadec-9-enoic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, octadec-9-enoic acid is primarily located in the cytoplasm and adiposome. Octadec-9-enoic acid participates in a number of enzymatic reactions. In particular, octadec-9-enoic acid can be biosynthesized from octadec-9-ene. Octadec-9-enoic acid is also a parent compound for other transformation products, including but not limited to, 1-octadec-9-enoylglycero-3-phosphate, N-(2-hydroxy-1-methylethyl)-9-octadecenamide, and sterculic acid.
An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)
Wissenschaftliche Forschungsanwendungen
Phytochemical Properties
9-Octadecenoic acid, also known as Oleic Acid, has been identified as a major chemical constituent in the methanol extract of wood bark from Durio zibethinus Murr. This extract contains various bioactive compounds, including phenols, alkaloids, steroids, tannins, terpenes, saponins, and flavonoids. The presence of these compounds in Durio zibethinus supports its biological and therapeutic properties related to health (Adegoke, Jerry, & Ademola, 2019).
Chemical Analysis and Synthesis
A study by Hamberg (1991) developed methods for the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, contributing to the understanding of chemical structures and properties of 9-Octadecenoic acid derivatives (Hamberg, 1991).
Industrial Applications
In the field of environmental science, 9-Octadecenoic acid has been used to modify graphene for oil/water separation. A study demonstrated the efficiency of 9-octadecenoic acid grafted graphene modified with polystyrene in removing light oil from water, highlighting its potential in environmental cleanup applications (Alghunaimi et al., 2019).
Biochemistry and Molecular Biology
The biohydrogenation process involving 9-Octadecenoic acid was studied, revealing insights into the metabolic pathways and transformations of fatty acids in biological systems. Kepler et al. (1966) identified intermediates and products in the biohydrogenation of linoleic acid, contributing to a deeper understanding of fatty acid metabolism (Kepler, Hirons, Mcneill, & Tove, 1966).
Eigenschaften
CAS-Nummer |
2027-47-6 |
|---|---|
Molekularformel |
C18H34O2 C8H17CH=CH(CH2)7COOH C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZQPPMHVWECSIRJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Dichte |
Relative density (water = 1): 0.89 |
Flammpunkt |
189 °C c.c. |
melting_point |
13.4 °C |
Andere CAS-Nummern |
2027-47-6 112-80-1 |
Physikalische Beschreibung |
COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR. |
Löslichkeit |
Solubility in water: none |
Synonyme |
9 Octadecenoic Acid 9-Octadecenoic Acid cis 9 Octadecenoic Acid cis-9-Octadecenoic Acid Oleate Oleic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




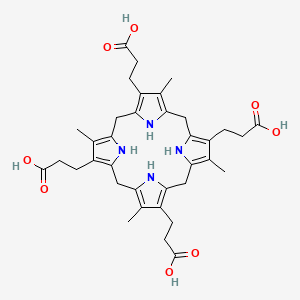
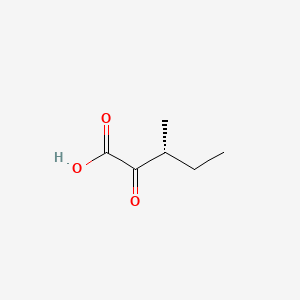


![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
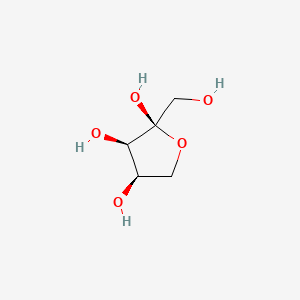


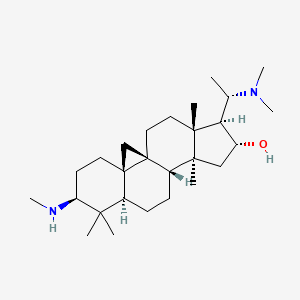

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)

